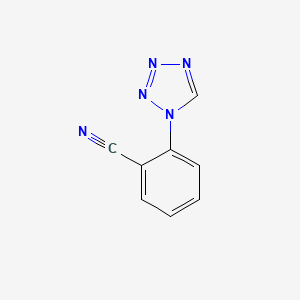

2-(1H-Tetrazol-1-YL)benzonitrile

Description

Historical Context of Tetrazole Synthesis and Applications

The history of tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom, began in 1885 with the synthesis of a derivative by Swedish chemist J. A. Bladin. nih.gov Initially, the synthesis of the parent 1H-tetrazole was achieved through the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure. nih.gov Over the years, synthetic methods have evolved significantly. A common and well-established route is the [3+2] cycloaddition reaction between nitriles and azides. nih.gov

The applications of tetrazole derivatives are vast and impactful. In medicinal chemistry, the tetrazole ring is widely regarded as a bioisostere for the carboxylic acid group. This is due to their similar pKa values and the fact that they are deprotonated at physiological pH. nih.gov This property has led to their incorporation into numerous pharmaceutical agents, including angiotensin II receptor blockers like losartan (B1675146) and candesartan. nih.gov Furthermore, tetrazoles are present in certain cephalosporin (B10832234) antibiotics and are explored for their potential as antifungal, anticancer, and antiviral agents. nih.govrsc.org

Beyond medicine, tetrazoles are crucial in material science. Their high nitrogen content and thermal stability make them suitable as high-performance explosives and as components in solid rocket propellants and gas generators for automobile airbags. nih.gov

The Significance of Benzonitrile (B105546) Frameworks in Organic Chemistry

The benzonitrile framework, a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is a fundamental building block in organic synthesis. It serves as a key intermediate in the production of various chemicals, including benzoguanamine, a derivative of melamine. beilstein-journals.org The nitrile group is a versatile functional group that can be converted into amines, amides, carboxylic acids, and other functionalities, making benzonitrile derivatives valuable precursors in the synthesis of complex molecules.

The importance of benzonitrile frameworks extends to medicinal chemistry, where they are present in a variety of drug molecules. For instance, the anti-cancer drug alectinib (B1194254) and the anti-dermatitis medication crisaborole (B606811) both contain a benzonitrile fragment. scielo.org.za The ability of the benzonitrile moiety to participate in non-covalent interactions makes it a significant feature for molecular recognition and drug-receptor binding. scielo.org.za In a fascinating discovery, benzonitrile was identified in interstellar dust, marking it as the first aromatic molecule to be detected in space. beilstein-journals.org

Rationale for Academic Research on 2-(1H-Tetrazol-1-YL)benzonitrile Systems

The academic interest in molecules like this compound stems from the synergistic potential of combining a tetrazole ring with a benzonitrile framework. The primary rationale is rooted in the field of medicinal chemistry and drug discovery. As the tetrazole moiety is a proven bioisostere for carboxylic acids, and the benzonitrile scaffold is a common feature in bioactive compounds, their combination offers a strategy for developing novel drug candidates with potentially improved properties such as enhanced metabolic stability, better membrane permeability, and stronger target binding.

The synthesis of such compounds allows for the exploration of new chemical space. Researchers aim to create libraries of related molecules to screen for biological activity against various targets, including enzymes and receptors implicated in diseases. The specific arrangement of the tetrazole ring and the nitrile group on the benzene ring, as in this compound and its isomers, can significantly influence the molecule's three-dimensional shape, electronic properties, and, consequently, its pharmacological profile.

While specific research on this compound is limited, studies on its isomer, 2-(1H-Tetrazol-5-yl)benzonitrile, have been published. For example, the crystal structure of 2-(1H-Tetrazol-5-yl)benzonitrile, synthesized from phthalonitrile, has been reported, indicating that the benzonitrile and tetrazole rings are inclined at a dihedral angle. colab.ws Such structural studies are crucial for understanding how these molecules interact at a molecular level.

The investigation of these systems is also driven by the need for new synthetic methodologies. Developing efficient and selective ways to synthesize different isomers of tetrazolyl benzonitriles is a challenge that stimulates innovation in organic synthesis.

Compound Information

| Compound Name |

| This compound |

| 1H-Tetrazole |

| Hydrazoic acid |

| Hydrogen cyanide |

| Losartan |

| Candesartan |

| Benzonitrile |

| Benzoguanamine |

| Melamine |

| Alectinib |

| Crisaborole |

| 2-(1H-Tetrazol-5-yl)benzonitrile |

| Phthalonitrile |

| Property | Value for this compound |

| CAS Number | 449758-25-2 1pchem.com |

| Molecular Formula | C8H5N5 1pchem.com |

| Molecular Weight | 171.16 g/mol 1pchem.com |

| Property | Value for 2-(1H-Tetrazol-5-yl)benzonitrile (Isomer) |

| CAS Number | 71515-74-7 |

| Molecular Formula | C8H5N5 |

| Molecular Weight | 171.16 g/mol |

| Physical State | Solid |

| Melting Point | Not reported |

| Crystal Structure | Benzonitrile and tetrazole rings are inclined at a dihedral angle of 37.14 (11)° colab.ws |

Structure

3D Structure

Properties

IUPAC Name |

2-(tetrazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNMYFLWCVGHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301640 | |

| Record name | 2-(1H-Tetrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-25-2 | |

| Record name | 2-(1H-Tetrazol-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449758-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Tetrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1h Tetrazol 1 Yl Benzonitrile and Analogous Tetrazole Substituted Benzonitriles

Direct Cycloaddition Approaches for Tetrazole Ring Formation

The most proficient and widely utilized method for constructing the tetrazole ring is the [3+2] cycloaddition reaction, where a 1,3-dipole (an azide) reacts with a dipolarophile (a nitrile). nih.govacs.org This approach is fundamental to the synthesis of 5-substituted 1H-tetrazoles from various nitrile precursors.

[3+2] Cycloaddition of Azides with Nitrile Precursors

The [3+2] cycloaddition, often referred to as the Huisgen cycloaddition, involves the reaction of an azide (B81097) salt, typically sodium azide (NaN₃), with an organic nitrile (R-C≡N) to form a 5-substituted 1H-tetrazole. nih.govresearchgate.net This reaction is a cornerstone of tetrazole synthesis due to its efficiency and directness in forming the stable, aromatic tetrazole ring. youtube.com The mechanism involves the nucleophilic azide ion attacking the electrophilic carbon of the nitrile group, leading to a concerted cyclization. youtube.com

While the reaction can proceed thermally, it often requires high temperatures and long reaction times to overcome a significant activation barrier. nih.govacs.org Consequently, various catalysts are employed to facilitate the reaction under milder conditions. The process is versatile, accommodating a wide array of nitrile substrates to produce structurally diverse tetrazole derivatives. organic-chemistry.org

Strategies Utilizing Benzonitrile (B105546) and Its Derivatives as Substrates

Benzonitrile and its substituted derivatives are common substrates for the synthesis of 5-aryl-1H-tetrazoles, which are structural analogs of the title compound class. By employing different benzonitriles bearing either electron-donating or electron-withdrawing groups, a diverse library of tetrazole compounds can be generated. The electronic nature of the substituent on the benzonitrile ring can influence the reaction rate and yield. nih.gov For instance, electron-withdrawing groups can enhance the electrophilicity of the nitrile carbon, potentially accelerating the cycloaddition.

The scope of this methodology is broad, with studies demonstrating successful tetrazole formation from a variety of substituted benzonitriles. acs.orggrowingscience.com The table below illustrates the application of a heterogeneous cobalt nanocatalyst in the synthesis of various tetrazoles from corresponding benzonitrile derivatives, highlighting the good to excellent yields achieved. nih.gov

| Entry | Nitrile Substrate | Product | Yield (%) |

| 1 | Benzonitrile | 5-Phenyl-1H-tetrazole | 95 |

| 2 | 4-Methylbenzonitrile | 5-(p-Tolyl)-1H-tetrazole | 92 |

| 3 | 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-1H-tetrazole | 90 |

| 4 | 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-1H-tetrazole | 98 |

| 5 | 2-Chlorobenzonitrile | 5-(2-Chlorophenyl)-1H-tetrazole | 96 |

| 6 | 4-Nitrobenzonitrile | 5-(4-Nitrophenyl)-1H-tetrazole | 97 |

| Table 1: Synthesis of 5-substituted 1H-tetrazoles from various benzonitrile derivatives using a Co-(PYT)₂@BNPs nanocatalyst in PEG-400 at 120 °C. nih.gov |

Catalytic Systems in the Synthesis of Tetrazole-Benzonitrile Compounds

The development of effective catalytic systems has been crucial for advancing tetrazole synthesis, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater substrate scope. These catalysts can be broadly categorized as homogeneous or heterogeneous.

Homogeneous Catalysis for Ring Construction

Homogeneous catalysts are soluble in the reaction medium and offer excellent activity and selectivity. mostwiedzy.pl Various metal complexes have been reported to effectively catalyze the [3+2] cycloaddition of azides to nitriles. These include complexes of zinc, copper, and cobalt. nih.govacs.orgresearchgate.net For example, a cobalt(II) complex with a tetradentate ligand has been shown to be a highly effective homogeneous catalyst for the synthesis of 1H-tetrazoles from aryl nitriles and sodium azide. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through the formation of a cobalt(II) diazido intermediate. nih.gov The optimization of reaction conditions, such as solvent and catalyst loading, is critical for achieving high yields.

The following table summarizes the optimization of the reaction between benzonitrile and sodium azide using a homogeneous cobalt(II) complex catalyst. nih.govacs.org

| Entry | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methanol (B129727) | 1 | 110 | 12 | <5 |

| 2 | Acetonitrile (B52724) | 1 | 110 | 12 | 50 |

| 3 | DMF | 1 | 110 | 12 | 80 |

| 4 | DMSO | 1 | 110 | 12 | 99 |

| 5 | DMSO | 0.5 | 110 | 12 | 78 |

| Table 2: Optimization of homogeneous catalytic conditions for the synthesis of 5-phenyl-1H-tetrazole. nih.govacs.org |

Heterogeneous Catalysis for Efficient Production

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product mixture, allowing for simple recovery and recycling, which aligns with the principles of green chemistry and economic efficiency. mostwiedzy.plresearchgate.net A variety of heterogeneous systems have been developed for tetrazole synthesis, including nanocrystalline ZnO, Zn/Al hydrotalcite, and metal complexes supported on various materials like boehmite nanoparticles or magnetic nanoparticles. mostwiedzy.plnih.gov

For instance, a cobalt complex supported on modified boehmite nanoparticles (Co-(PYT)₂@BNPs) serves as a highly practical and reusable catalyst for the [3+2] cycloaddition of sodium azide with organic nitriles. nih.gov Similarly, magnetic nanoparticles, such as those made of copper ferrite (B1171679) (CuFe₂O₄), can be used as catalysts that are easily removed from the reaction vessel with an external magnet. mostwiedzy.plorganic-chemistry.org Natural and low-cost materials like cuttlebone have also been reported as effective heterogeneous catalysts for this transformation. researchgate.net

Emerging Green Chemistry Methodologies

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For tetrazole synthesis, this has translated into several key strategies:

Aqueous Synthesis: One of the most significant advances was the development of a method using water as the reaction solvent. The reaction of nitriles with sodium azide proceeds readily in water using zinc salts, such as zinc bromide, as catalysts. organic-chemistry.orgrsc.org This approach avoids the use of volatile and often toxic organic solvents and minimizes the risk of generating the hazardous and explosive hydrazoic acid by maintaining a near-neutral pH. rsc.org

Solvent-Free Reactions: Some methods eliminate the need for a solvent altogether. For example, the reaction between nitriles and 1-butyl-3-methylimidazolium azide ([bmim][N₃]) can be performed under solvent-free conditions using a magnetite-chitin nanocatalyst, offering shorter reaction times and easy catalyst recovery. rsc.org

Recyclable Catalysts: As mentioned in the heterogeneous catalysis section, the use of recoverable and reusable catalysts is a cornerstone of green chemistry. Nanocatalysts, particularly those on magnetic supports, are highly advantageous in this regard. mostwiedzy.plrsc.org Natural zeolites, such as Natrolite, have also been employed as reusable, heterogeneous catalysts for the synthesis of 1-substituted tetrazoles, avoiding polluted metals and complex work-up procedures. acs.org

Continuous Flow Synthesis: Continuous flow processing represents a modern, efficient, and often safer alternative to traditional batch synthesis. A flow process has been developed for synthesizing 5-substituted 1H-tetrazoles where a polymer-supported organotin azide is used in a packed-bed reactor. This method is rapid (7.5 to 15 minutes) and results in very low levels of toxic tin residue in the final product.

These emerging methodologies not only improve the environmental footprint of tetrazole synthesis but also often lead to enhanced efficiency, safety, and scalability. rsc.orgrsc.org

Post-Synthetic Modifications and Functionalization of Tetrazole-Benzonitrile Scaffolds

Once the core 2-(1H-tetrazol-1-yl)benzonitrile structure is assembled, its chemical landscape allows for a variety of post-synthetic modifications. These modifications are crucial for tuning the molecule's properties, be it for biological activity, material characteristics, or as a building block for more complex structures. The primary sites for functionalization are the C5 position of the tetrazole ring and the benzonitrile moiety itself.

Strategies for Further Derivatization

The derivatization of the tetrazole-benzonitrile scaffold can be approached through several synthetic routes, leveraging the reactivity of the tetrazole ring and the aromatic benzonitrile system. These strategies often aim to introduce new functional groups that can serve as points for further diversification or as pharmacophores.

A key strategy for functionalizing 1-substituted tetrazoles is through direct C-H activation at the C5 position. organic-chemistry.org This approach avoids the need for pre-functionalized tetrazoles. For instance, a palladium/copper co-catalyzed system facilitates the direct C-H arylation of 1-substituted tetrazoles with aryl bromides, yielding 5-aryltetrazoles. This method is noted for its tolerance of a wide array of functional groups. organic-chemistry.org Another approach involves the deprotonation of N-protected tetrazoles to create a metalated intermediate that can react with various electrophiles. For example, N-p-methoxybenzyl (PMB)-protected tetrazoles can be deprotonated at the C5 position using a turbo Grignard reagent. The resulting organometallic intermediate readily reacts with electrophiles like aldehydes, ketones, and iodine. The PMB protecting group can subsequently be removed under oxidative or acidic conditions. organic-chemistry.org

Furthermore, multicomponent reactions (MCRs) offer a powerful pathway to construct highly derivatized tetrazole scaffolds in a single step. nih.govacs.org While often used for the initial synthesis, the principles of MCRs can be adapted for post-synthetic modification, where the tetrazole-benzonitrile core is a starting component in a subsequent reaction cascade. The Ugi and Passerini reactions are notable examples of MCRs that allow for the introduction of significant molecular diversity.

The functional groups on the benzonitrile ring can also be targets for derivatization. Standard aromatic substitution reactions can be employed, although the reactivity will be influenced by the electron-withdrawing nature of both the nitrile and the tetrazole ring.

Late-stage functionalization, a concept of growing importance in drug discovery, is also applicable. Methodologies that exhibit high functional group tolerance are particularly valuable. For example, syntheses of tetrazolones from acid chlorides have shown broad compatibility with various functional groups, which can be extrapolated to the modification of a benzonitrile scaffold bearing a carboxylic acid precursor. rsc.org

Below is a table summarizing selected derivatization strategies for tetrazole scaffolds.

| Strategy | Description | Key Reagents/Catalysts | Position of Functionalization | Reference |

| C-H Arylation | Direct arylation of the tetrazole ring. | Pd/Cu co-catalyst, Aryl Bromides | C5 | organic-chemistry.org |

| Metalation-Electrophile Quench | Deprotonation followed by reaction with an electrophile. | Turbo Grignard Reagent, Electrophiles (e.g., I2, Aldehydes) | C5 | organic-chemistry.org |

| N-Alkylation/Arylation | Substitution at a nitrogen atom of the tetrazole ring. | Alkyl/Aryl Halides, Bases; Diazonium Salts | N2, N4 | rsc.orgnih.gov |

| S-Alkylation of Thiones | Alkylation of a tetrazole-thione derivative. | Alkyl Halides, Base | S-atom at C5 | researchgate.net |

Regioselectivity in Tetrazole Substitution Patterns

Regioselectivity is a paramount consideration in the chemistry of tetrazoles, particularly during alkylation or arylation reactions on the nitrogen atoms of the ring. When starting with a 5-substituted-1H-tetrazole, substitution can occur at either the N1 or N2 position, leading to two different isomers (1,5- and 2,5-disubstituted tetrazoles). The factors governing this selectivity are complex and go beyond simple steric hindrance. rsc.org

The alkylation of 5-substituted 1H-tetrazoles can produce a mixture of 1,5- and 2,5-disubstituted products. While the 2,5-disubstituted isomer is often favored, the ratio of the two products is highly variable. Research has shown that the reaction mechanism plays a crucial role. For instance, reactions proceeding through a first-order nucleophilic substitution (SN1), which involve a carbocation intermediate, may lead to different regioselectivity compared to second-order (SN2) reactions. The nature of the electrophile and the electronic properties of the substituent on the tetrazole also significantly influence the outcome. rsc.org Computational studies, such as those using Density Functional Theory (DFT), have been employed to better understand the nucleophilicity of the different nitrogen atoms and the stability of the resulting isomers, thereby explaining the observed regioselectivity in N-alkylation reactions. mdpi.com

In some synthetic protocols, high regioselectivity can be achieved. For example, a regioselective cycloaddition reaction between arenediazonium salts and trimethylsilyldiazomethane (B103560) has been reported to yield exclusively 2-aryl-tetrazoles, with no formation of the 1-aryl isomer. nih.gov This highlights how the choice of reagents and reaction pathway can dictate the substitution pattern. Similarly, metal-free N2-arylation of 5-substituted-1H-tetrazoles using diaryliodonium salts has been shown to be highly regioselective. tezu.ernet.in The rationale for this selectivity is sometimes attributed to the coordination of the tetrazole's N-H with a catalyst, making one nitrogen atom more accessible for substitution than another. tezu.ernet.in

The following table presents examples of regioselective reactions in tetrazole synthesis.

| Reaction | Substituent Position | Product(s) | Key Factors Influencing Regioselectivity | Reference |

| Alkylation of 5-substituted-1H-tetrazoles | N1 and N2 | Mixture of 1,5- and 2,5-disubstituted isomers | Reaction mechanism (SN1 vs. SN2), nature of electrophile, electronic effects | rsc.org |

| Cycloaddition of Arenediazonium Salts | N2 | Exclusively 2-aryl-tetrazoles | Specific [3+2] cycloaddition pathway | nih.gov |

| N2-Arylation with Diaryliodonium Salts | N2 | Predominantly 2,5-diaryl-tetrazoles | Metal-free conditions, nature of arylating agent | tezu.ernet.in |

| Bu4NI-catalyzed N-Alkylation/Arylation | N2 | Regioselective N2 substitution | Use of organic peroxides/peresters as radical sources | organic-chemistry.org |

Understanding and controlling these regioselective factors are critical for the rational design and synthesis of specific isomers of functionalized tetrazole-benzonitriles for targeted applications.

Chemical Reactivity and Transformation Studies of 2 1h Tetrazol 1 Yl Benzonitrile Derivatives

Thermal and Photochemical Decomposition Pathways of Tetrazoles

Tetrazoles are known for their high enthalpy of formation, which leads to the release of molecular nitrogen and considerable energy upon decomposition. nih.gov This property makes them valuable in applications such as gas generators for airbags and as components in energetic materials. nih.gov The decomposition can be initiated thermally or photochemically, leading to a variety of reactive intermediates and final products.

Mechanisms of Nitrogen Extrusion and Intermediate Formation

The decomposition of tetrazoles, whether through heat or light, primarily involves the extrusion of a nitrogen molecule (N₂). This process results in the formation of highly reactive intermediates.

Thermal Decomposition: Upon heating, C,N-substituted tetrazoles can undergo controlled thermal decomposition to generate highly reactive nitrilimines. wikipedia.org These nitrilimines are valuable intermediates in organic synthesis, as they can participate in 1,3-dipolar cycloaddition reactions. wikipedia.org The decomposition of 1-(thiophen-2-yl)-1H-tetrazoles under microwave irradiation or flash vacuum pyrolysis (FVP) conditions can lead to the formation of annulated pyrimidines and imidazoles, with the proposed mechanism involving the elimination of N₂ to form an imidoyl nitrene intermediate. researchgate.net

Photochemical Decomposition: Photolysis of tetrazoles also leads to the cleavage of the tetrazole ring and the extrusion of N₂. nih.gov The photochemistry of matrix-isolated unsubstituted tetrazole, for instance, results in the formation of several photoproducts, including nitrilimine, an HCN···NH complex, diazomethane, carbodiimide, and cyanamide. nih.gov The specific products formed can depend on the solvent and other reaction conditions, highlighting the versatility of photochemical methods in synthetic strategies. nih.gov

A general representation of the decomposition is shown below:

R-CN₄-R' → R-C≡N⁺-N⁻-R' + N₂ → Various ProductsWhere R and R' represent substituents.

Influence of Substituents on Decomposition Kinetics

The kinetics of tetrazole decomposition are significantly influenced by the nature of the substituents on the ring. The thermal stability and decomposition pathway can be tuned by the introduction of different functional groups.

For instance, the introduction of an alkylidene bridge between two tetrazole rings has been shown to affect the decomposition mechanism and pathway. nih.gov Computational studies, including the analysis of HOMO-LUMO gaps and electrostatic potentials, help in understanding and predicting the stability of these energetic materials. nih.gov In the context of Diels-Alder reactions involving 1,2,4,5-tetrazines, substituents at the 3- and 6-positions have a substantial effect on the reaction rate. nih.gov While often explained by frontier molecular orbital theory, recent studies suggest that distortion energy and Pauli repulsion play a more significant role in determining the reactivity differences. nih.gov Electron-withdrawing substituents on the 5-position of the tetrazole ring can also influence the tautomeric equilibrium, which in turn can affect its decomposition. researchgate.net

Synthetic Transformations of the Tetrazole and Benzonitrile (B105546) Moieties

The 2-(1H-tetrazol-1-yl)benzonitrile framework offers two key reactive sites for synthetic modifications: the nitrile group and the tetrazole ring.

Reactions Involving the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations. ebsco.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and subsequently a carboxylic acid. ebsco.comopenstax.org This transformation is a common strategy in organic synthesis. ebsco.com

Reduction: Nitriles can be reduced to primary amines (R-CH₂-NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgchemistrysteps.comlibretexts.org Milder reducing agents, such as DIBAL-H, can reduce nitriles to aldehydes. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds react with nitriles to form ketones after hydrolysis of the intermediate imine. openstax.orgchemistrysteps.com

The reactivity of the nitrile group is due to the polarized nature of the carbon-nitrogen triple bond, which makes the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.orglibretexts.org

Table 1: Selected Synthetic Transformations of the Nitrile Group

| Reagent(s) | Product | Reaction Type |

| H₃O⁺, heat | Carboxylic Acid | Hydrolysis |

| NaOH, H₂O, heat | Carboxylate Salt | Hydrolysis |

| 1. LiAlH₄; 2. H₂O | Primary Amine | Reduction |

| 1. DIBAL-H; 2. H₂O | Aldehyde | Reduction |

| 1. R-MgBr; 2. H₂O | Ketone | Grignard Reaction |

Modifications of the Tetrazole Ring

The tetrazole ring itself can be modified in several ways, although these reactions are often more complex than those involving the nitrile group.

N-Alkylation/N-Arylation: The nitrogen atoms of the tetrazole ring can be alkylated or arylated. For example, 2,5-disubstituted tetrazoles can be synthesized through the alkylation of monosubstituted tetrazoles or via one-pot cycloaddition/diazotization sequences. organic-chemistry.org A metal-free regioselective N2-arylation of 5-substituted-1H-tetrazoles using diaryliodonium salts has also been reported. organic-chemistry.org

Ring Transformations: Under certain conditions, the tetrazole ring can be transformed into other heterocyclic systems. As mentioned earlier, thermal decomposition can lead to the formation of pyrimidines and imidazoles. researchgate.net

Coordination Chemistry: The nitrogen atoms of the tetrazole ring possess good coordination properties, allowing them to form stable complexes with various metal ions. nih.gov This has led to their use as ligands in coordination chemistry. nih.govresearchgate.netiucr.org

Studies on Isomerization and Tautomerism within Tetrazole-Benzonitrile Frameworks

Tetrazoles can exist in different isomeric and tautomeric forms, which can significantly impact their chemical and physical properties.

The parent tetrazole exists as two aromatic tautomers, 1H-tetrazole and 2H-tetrazole. wikipedia.org In the solid phase, the 1H-tautomer is generally more stable, while in the gas phase, the 2H-tautomer often predominates. wikipedia.orgnih.gov The position of this equilibrium can be influenced by substituents and the surrounding environment. For 5-substituted tetrazoles, the 1H tautomer is typically the predominant form in solution. nih.gov

In the specific case of 2-(tetrazolyl)benzonitrile derivatives, both 1H- and 2H-isomers can be synthesized. For example, 2-[(2H-tetrazol-2-yl)methyl]benzonitrile and 4-[(2H-tetrazol-2-yl)methyl]benzonitrile have been synthesized and their crystal structures determined. nih.govresearchgate.netiucr.org The synthesis of 2,5-disubstituted tetrazoles often yields the 2H-isomer preferentially. organic-chemistry.org

Theoretical studies, often employing density functional theory (DFT) and other computational methods, are crucial for understanding the relative stabilities of different tautomers and isomers. researchgate.net These studies have shown that the tautomeric equilibrium is sensitive to the method of calculation and the inclusion of solvent effects. researchgate.net For instance, in tetrazole-5-thione, the thione tautomer is found to be the most stable in both the gas phase and in solution. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 1h Tetrazol 1 Yl Benzonitrile and Tetrazole Containing Structures

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying the electronic properties and reactivity of tetrazole derivatives. taylorfrancis.combohrium.com DFT methods offer a balance between computational cost and accuracy, making them suitable for analyzing complex heterocyclic systems. iosrjournals.org These calculations can determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). taylorfrancis.com The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.orgnih.gov

Studies on various tetrazole derivatives have shown that substituents can significantly influence these electronic properties. iosrjournals.org For instance, electron-donating groups tend to increase the EHOMO, making the molecule a better electron donor, while electron-withdrawing groups lower the ELUMO, enhancing its electron-accepting capabilities. acs.orgnih.gov These parameters are collected in detailed studies to correlate structure with reactivity. taylorfrancis.comresearchgate.net Global reactivity descriptors, including hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), are derived from HOMO and LUMO energies to provide a quantitative measure of chemical behavior. bohrium.comacs.org

| Parameter | Description | Typical Calculated Value (eV) for Tetrazole Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | -7.0 to -9.5 taylorfrancis.comacs.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | -1.0 to -2.5 taylorfrancis.comacs.org |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 5.0 to 7.5 acs.orgnih.gov |

| Hardness (η) | Resistance to change in electron distribution. | 2.5 to 3.75 acs.org |

| Electronegativity (χ) | Tendency to attract electrons. | 3.5 to 5.0 acs.org |

| Electrophilicity (ω) | A measure of electrophilic character. | 1.5 to 3.5 taylorfrancis.com |

Computational chemistry provides a virtual laboratory for exploring the intricate pathways of chemical reactions. For tetrazoles, including the synthesis of 2-(1H-Tetrazol-1-YL)benzonitrile, theoretical calculations can map out the entire reaction coordinate. A common route to the tetrazole ring is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov

By employing DFT methods, researchers can locate the transition state (TS) structures for each step of a proposed mechanism. rsc.org The transition state is the highest energy point along the reaction path, and its structure and energy are crucial for determining the reaction rate. nih.gov Calculations can reveal the energy barrier (activation energy) of a reaction, providing insights into its feasibility and kinetics. For example, a quantum chemical study on the synthesis of pyrrolidinedione derivatives detailed the energy barriers for Michael addition, oxygen atom migration, and cyclization, identifying the rate-limiting step. rsc.org This type of analysis allows for a comparison of different potential mechanisms, helping to identify the most likely pathway a reaction will follow. rsc.orgnih.gov

Understanding the distribution of electrons within a molecule is fundamental to explaining its structure, stability, and intermolecular interactions. Theoretical methods like Natural Bond Orbital (NBO) analysis and experimental techniques refined by theoretical calculations provide detailed pictures of charge distribution and bonding. xray.czresearchgate.net

A high-resolution charge density study on the parent tetrazole molecule, combining experimental X-ray diffraction data with theoretical multipole refinement, revealed key features of its electronic structure. xray.cz The analysis showed charge concentrations corresponding to the lone electron pairs on the nitrogen atoms and charge depletion in the regions of covalent bonds. xray.cz NBO analysis on similar heterocyclic systems has been used to calculate the natural atomic charges on each atom, showing, for example, that specific nitrogen atoms in a ring system carry the highest negative charge, making them the most likely sites for electrophilic attack. researchgate.net The calculated bond orders from these analyses can also confirm the nature of the chemical bonds (e.g., single, double, or delocalized π-systems) within the heterocyclic rings. dtic.mil

| Atom/Group | Description | Typical Calculated Charge (e) in Tetrazole Rings |

| N1 | Ring nitrogen atom | -0.1 to -0.4 researchgate.net |

| N2 | Ring nitrogen atom | -0.1 to -0.4 researchgate.net |

| N3 | Ring nitrogen atom | -0.1 to -0.4 researchgate.net |

| N4 | Ring nitrogen atom | -0.1 to -0.4 researchgate.net |

| C5 | Ring carbon atom | +0.2 to +0.5 researchgate.net |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a deep look into electronic structure, molecular modeling and dynamics (MD) simulations are used to explore the physical movements and interactions of molecules over time. These techniques are crucial for understanding the conformational flexibility and intermolecular interactions of compounds like this compound. acs.orgyoutube.com Molecular docking, a key tool in this area, predicts how a molecule might bind to a receptor or enzyme active site. nih.govnih.gov Studies on tetrazole derivatives have used docking to establish the binding modes and affinities with various protein targets, providing a basis for rational drug design. nih.govnih.govresearchgate.netajchem-a.com

MD simulations model the molecule and its environment (like a solvent or a polymer matrix) using a force field, which is a set of parameters that describes the potential energy of the system. acs.org By solving Newton's equations of motion, the simulation tracks the trajectory of every atom over time, revealing how the molecule behaves, changes shape, and interacts with its surroundings. youtube.com

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. libretexts.org For this compound, key rotations would occur around the C-N bond connecting the benzonitrile (B105546) and tetrazole rings, and the C-C bond linking the nitrile group to the phenyl ring. These rotations lead to various conformers with different potential energies. libretexts.orgyoutube.com

The relative energies of these conformers are influenced by factors like steric hindrance and torsional strain. libretexts.org For example, a conformation where the tetrazole and benzonitrile rings are positioned closely together would likely be higher in energy due to steric clash. youtube.com The most stable conformations are typically staggered arrangements where bulky groups are far apart (anti-conformation), while less stable eclipsed conformations have higher energy. organicchemistrytutor.comkhanacademy.org By systematically rotating the bonds and calculating the energy at each step, a potential energy surface or landscape can be generated. organicchemistrytutor.com This landscape shows the low-energy valleys corresponding to stable conformers and the energy barriers (hills) that must be overcome to transition between them. khanacademy.org Studies on the hydrogen-bonding environments of tetrazole rings have shown that their geometry is crucial for biological activity, highlighting the importance of understanding their preferred conformations. nih.govresearchgate.net

Computational methods are increasingly used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. rsc.org For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of NMR chemical shifts and coupling constants involves calculating the magnetic shielding of each nucleus within the molecule's calculated equilibrium geometry. rsc.org DFT methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach, have shown good success in this area. researchgate.net Similarly, the vibrational frequencies in an IR spectrum can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the molecule's vibrational modes (stretching, bending, etc.). Comparing these predicted spectra with experimental ones helps to validate the computed structure and assign the observed spectral peaks. researchgate.net

| Spectroscopic Data | Experimental (cm⁻¹) for Tetrazole Derivatives | Computational Prediction (cm⁻¹) |

| N-H stretch | 3388 - 3456 | Varies with method and basis set |

| C=O stretch | 1633 - 1720 | Varies with method and basis set |

| Tetrazole ring | 1091 - 1182 | Varies with method and basis set |

| N-N=N stretch | 1234 - 1288 | Varies with method and basis set |

Theoretical Approaches to Structure-Property Relationships (e.g., QSAR principles)

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the chemical structure of a series of compounds with a specific property, often biological activity or toxicity. nih.gov For tetrazole-containing structures, QSAR studies have been successfully employed to build predictive models for various endpoints. researchgate.net

The development of a QSAR model involves several steps. First, a dataset of compounds with known activity is collected. nih.gov Then, for each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as topological (e.g., connectivity indices), electronic (e.g., atomic charges), or geometric (e.g., molecular surface area) properties. nih.govresearchgate.net Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed activity. researchgate.net

These models must be rigorously validated to ensure they are robust and predictive. nih.gov Successful QSAR models for tetrazole compounds have been used to forecast acute toxicity, which can help in prioritizing the synthesis of new compounds and reducing the need for extensive animal testing. nih.govresearchgate.net

Applications in Advanced Materials Science Leveraging Tetrazole Benzonitrile Architectures

Development of High-Energy Density Materials

A primary objective in modern materials science is the development of high-energy density materials (HEDMs) that are not only powerful but also possess a low sensitivity to accidental detonation. Nitrogen-rich compounds are excellent candidates for HEDMs due to the substantial energy release that accompanies the formation of the exceptionally stable dinitrogen (N₂) molecule upon decomposition. The tetrazole ring, with its four nitrogen atoms and a high positive heat of formation, is a well-regarded building block in the synthesis of energetic materials.

Research into related tetrazole derivatives has yielded promising results. For example, the incorporation of tetrazole moieties into other organic frameworks has been demonstrated to increase detonation velocity and pressure while maintaining acceptable thermal stability. rsc.org Furthermore, theoretical studies on tetrazole-based compounds suggest that the strategic placement of different functional groups can be used to fine-tune the delicate balance between energetic performance and sensitivity. mdpi.com

The following table presents the energetic properties of some representative tetrazole-based compounds, offering a point of reference for the potential performance of materials derived from the 2-(1H-Tetrazol-1-YL)benzonitrile architecture.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 1.91 | 9017 | Not Reported | rsc.org |

| N-(1-nitro-1H-tetrazol-5-yl)-N-(1H-tetrazol-5-yl)nitramide | Not Reported | Not Reported | Not Reported | mdpi.com |

Exploration in Photo-Sensitive and Information Storage Systems

The use of organic molecules in photo-sensitive and information storage systems is a rapidly growing area of research, fueled by the demand for materials with highly tunable optical and electronic properties. Although there is no direct evidence of this compound being employed in these systems, its structural components suggest several potential avenues for investigation.

The benzonitrile (B105546) unit is a known chromophore that can be functionalized to absorb light at specific wavelengths. The tetrazole ring, with its aromatic character and multiple nitrogen atoms, can influence the molecule's electronic properties, potentially leading to interesting photophysical phenomena such as fluorescence or photo-isomerization.

Moreover, the nitrile group can undergo photochemical reactions, and the tetrazole ring can participate in photo-induced cycloaddition or cleavage reactions. These characteristics could be harnessed for applications in photo-switchable materials, optical data storage, or as components in photo-responsive polymers. A patent describing an ortho-metalation process for the synthesis of 2-substituted-1-(tetrazol-5-yl) benzenes underscores the utility of these compounds as intermediates for more complex molecules, which could find applications in materials with specific optical properties. google.com

Role as Building Blocks for Polymeric and Supramolecular Assemblies

The capacity of molecules to self-assemble into well-defined architectures is crucial for the development of new materials with customized properties. The this compound molecule possesses several features that make it an attractive candidate as a building block for both polymers and supramolecular assemblies.

The tetrazole ring is recognized as a versatile ligand in coordination chemistry, capable of binding to metal ions through its nitrogen atoms to form metal-organic frameworks (MOFs) or coordination polymers. iucr.org These materials can display a wide array of properties, including porosity, catalysis, and luminescence, which can be tailored by the choice of the metal and the organic linker. The nitrile group can also participate in coordination or be modified post-synthesis.

In the realm of supramolecular chemistry, the planar benzonitrile and tetrazole rings can engage in π-π stacking interactions, while the nitrogen atoms of the tetrazole and the nitrile group can serve as hydrogen bond acceptors. These non-covalent interactions can guide the self-assembly of the molecules into one-, two-, or three-dimensional structures. Studies on aryl nitriles have highlighted their dual functionality as both hydrogen-bond acceptors and modifiable groups in directing solid-state reactions and forming diverse molecular structures. nih.gov The synthesis of tetrazole derivatives as building blocks for more complex molecules has also been explored, demonstrating the versatility of the tetrazole scaffold in creating diverse molecular architectures through multicomponent reactions. beilstein-journals.org

Design of Novel Functional Organic Materials

The creation of novel functional organic materials with specific electronic, optical, or mechanical properties is a cornerstone of modern materials science. The this compound architecture offers a versatile platform for designing such materials.

By chemically modifying the benzonitrile ring or the tetrazole moiety, a wide range of derivatives with tailored properties can be synthesized. For example, the introduction of electron-donating or electron-withdrawing groups onto the benzonitrile ring can tune the molecule's electronic properties, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The synthesis of various tetrazole derivatives for applications in medicinal chemistry and materials science is an active area of research. nih.govresearchgate.net The acidic nature of the N-H proton on the tetrazole ring allows for further functionalization, paving the way for the creation of more complex heterocyclic compounds. nih.gov

The crystal structure of a related isomer, 2-[(2H-Tetrazol-2-yl)methyl]benzonitrile, reveals a non-planar structure with a notable dihedral angle between the benzene (B151609) and tetrazole rings. iucr.org This type of structural information is vital for understanding the packing of these molecules in the solid state and for designing materials with specific crystalline properties.

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₉H₇N₅ | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 12.213 (11) | iucr.org |

| b (Å) | 13.724 (13) | iucr.org |

| c (Å) | 5.549 (5) | iucr.org |

| β (°) | 102.24 (2) | iucr.org |

| Volume (ų) | 909.0 (15) | iucr.org |

Applications in Coordination Chemistry Involving Tetrazole Benzonitrile Ligands

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and ultimately the function of the resulting framework. Ligands containing tetrazole moieties are particularly effective in the construction of MOFs and coordination polymers due to the ability of the tetrazole ring to act as a versatile connector, bridging multiple metal centers to form one-, two-, or three-dimensional networks.

While the direct use of 2-(1H-Tetrazol-1-YL)benzonitrile as a primary linker in published MOF structures is not extensively documented, the broader class of tetrazole-carboxylate and tetrazole-pyridine ligands has been successfully employed to create a diverse range of frameworks. nih.govrsc.org For instance, the solvothermal reaction of lanthanide salts with 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid has yielded 3D MOFs with complex topologies. nih.govrsc.org These examples underscore the potential of bifunctional ligands containing a tetrazole ring to generate robust, high-dimensional coordination networks.

In the case of This compound , the tetrazole group can coordinate to metal ions, while the benzonitrile (B105546) group could either remain as a pendant, non-coordinating functional group that can be post-synthetically modified, or it could participate in weaker interactions that influence the packing of the framework. The ortho positioning of the nitrile group relative to the tetrazole-substituted phenyl ring could also lead to unique steric constraints that direct the assembly of novel framework topologies.

The synthesis of coordination polymers often occurs under solvothermal or hydrothermal conditions, where the ligand and a metal salt are heated in a suitable solvent. unimi.it This method allows for the in-situ formation of complex structures that are thermodynamically favored.

Ligand Design Principles and Chelation Properties of the Tetrazole Moiety

The design of effective ligands is a cornerstone of coordination chemistry. The compound This compound incorporates two key functional groups: a tetrazole ring and a nitrile group, attached to a benzene (B151609) ring. This specific arrangement dictates its potential coordination behavior.

The tetrazole moiety is a well-established functional group in coordination chemistry, often considered a bioisostere of a carboxylic acid. nih.govrug.nl It contains four nitrogen atoms, any of which could potentially coordinate to a metal center. The coordination mode of the tetrazole ring can vary from monodentate to bidentate, and it can also act as a bridging ligand between two or more metal centers. This versatility makes it a powerful tool for constructing diverse coordination architectures. The specific coordination mode is often influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating groups on the ligand.

The nitrile group (-C≡N) is also a potential coordination site, although it is generally a weaker coordinator than the nitrogen atoms of the tetrazole ring. In This compound , the nitrile group is positioned at the ortho position of the phenyl ring. This proximity to the tetrazole-substituent could allow for a chelating coordination mode, where both the tetrazole nitrogen and the nitrile nitrogen bind to the same metal center, forming a stable five-membered chelate ring. However, steric hindrance might prevent such chelation, leading to the nitrile group remaining uncoordinated or participating in intermolecular interactions.

The electronic properties of the benzonitrile group can also influence the coordinating ability of the tetrazole ring. The electron-withdrawing nature of the nitrile group can affect the electron density on the tetrazole nitrogens, thereby modulating the strength of the metal-ligand bonds.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with tetrazole-benzonitrile ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The synthesis of the ligand itself, This compound , can be achieved through the reaction of 2-cyanobenzonitrile with an azide (B81097) source, a common method for the formation of tetrazole rings from nitriles. unimi.itnih.gov

The synthesis of the corresponding metal complexes can be carried out using various techniques, including conventional solution-based methods, as well as solvothermal and electrochemical approaches. unimi.itrsc.org For instance, the electrochemical oxidation of a metal anode in the presence of a solution of the ligand can lead to the formation of metal complexes. rsc.org

The characterization of the resulting metal complexes is crucial to determine their structure and properties. Standard analytical techniques employed for this purpose include:

X-ray Crystallography: This technique provides definitive information about the three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination environment of the metal ion. The crystal structure of a related isomer, 2-[(2H-Tetrazol-2-yl)methyl]benzonitrile, has been determined, revealing a non-planar structure where the phenyl and tetrazole rings are twisted relative to each other. iucr.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the complex and to probe the coordination of the ligand to the metal ion. A shift in the vibrational frequency of the C≡N stretching band of the nitrile group and the N-N stretching bands of the tetrazole ring upon coordination can provide evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the ligand in solution and can indicate which atoms are involved in coordination.

Elemental Analysis: This technique is used to determine the empirical formula of the complex, confirming the stoichiometry of the metal and ligand.

Magnetic Susceptibility Measurements: For paramagnetic complexes, magnetic susceptibility measurements can provide information about the oxidation state and spin state of the metal ion.

A hypothetical synthesis of a metal complex with This compound might involve reacting the ligand with a transition metal chloride salt (e.g., CuCl₂, CoCl₂) in a solvent like methanol (B129727) or acetonitrile (B52724) and allowing the complex to crystallize. The resulting solid would then be characterized by the methods described above to elucidate its structure and properties.

Bioisosteric Applications of Tetrazole Benzonitrile Systems in Medicinal Chemistry Research

The Tetrazole Group as a Carboxylic Acid Bioisostere in Rational Design

Fundamental Principles of Bioisosteric Replacement

The success of the tetrazole ring as a carboxylic acid mimic stems from their shared physicochemical properties. Both groups are acidic, with the 5-substituted 1H-tetrazole exhibiting a pKa value comparable to that of a carboxylic acid, ensuring a similar ionization state at physiological pH. acs.org This anionic character is often crucial for electrostatic interactions with biological targets. researchgate.net

While their acidities are similar, tetrazoles are generally more lipophilic than their carboxylic acid counterparts. researchgate.net This increased lipophilicity can lead to improved membrane permeability and oral bioavailability. Furthermore, the tetrazole ring is metabolically robust and resistant to biological degradation, which can enhance the half-life of a drug. researchgate.net The delocalization of the negative charge across the tetrazole ring is more extensive than in a carboxylate, which can influence its interaction with receptors. researchgate.net

| Property | Carboxylic Acid | 1H-Tetrazole |

| pKa | ~4.5 | ~4.5 |

| Lipophilicity (cLogP) | Lower | Higher |

| Metabolic Stability | Susceptible to metabolism | Generally stable |

| Acidity | Acidic | Acidic |

| Hydrogen Bonding | Acceptor | Acceptor and Donor |

Table 1. Comparison of Physicochemical Properties of Carboxylic Acid and 1H-Tetrazole.

Implications for Receptor Binding and Molecular Recognition

The substitution of a carboxylic acid with a tetrazole can have significant implications for how a molecule binds to its target receptor. The similar acidic nature allows the tetrazole to form key ionic interactions that mimic those of the original carboxylate group. However, the different geometry and electronic distribution of the tetrazole ring can lead to altered or even novel interactions within the binding pocket. researchgate.net

The more diffuse negative charge of the tetrazolyl anion, compared to the more localized charge on a carboxylate, can result in a different pattern of electrostatic interactions. researchgate.net Additionally, the five-membered ring of the tetrazole is larger than the carboxylic acid group, which can lead to enhanced van der Waals interactions with hydrophobic pockets in the receptor. The nitrogen atoms of the tetrazole ring can also participate in hydrogen bonding, further contributing to binding affinity. researchgate.net

A prime example of the successful application of this bioisosteric replacement is in the development of angiotensin II receptor antagonists, such as losartan (B1675146), where the tetrazole ring plays a critical role in binding to the AT1 receptor.

Pharmacophore Identification and Optimization

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. The 2-(1H-Tetrazol-1-YL)benzonitrile scaffold represents a key pharmacophoric element in various drug discovery programs. The tetrazole group often serves as a crucial hydrogen bond acceptor and an anionic center, while the benzonitrile (B105546) moiety can engage in various interactions, including pi-stacking and hydrophobic interactions.

In the context of pharmacophore modeling, the tetrazole-benzonitrile system can be used to define key interaction points with a biological target. For instance, in the design of inhibitors for enzymes or receptors, the tetrazole can mimic the binding of a natural carboxylic acid substrate or ligand. The nitrile group, being a polar and rigid feature, can also contribute significantly to the binding affinity and selectivity by forming specific interactions with the target protein. researchgate.net

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, can be employed to understand the structural requirements for the activity of compounds containing the tetrazole-benzonitrile motif. researchgate.net These studies can guide the optimization of lead compounds by suggesting modifications to the scaffold that are likely to enhance biological activity.

| Pharmacophore Feature | Potential Interaction |

| 1H-Tetrazole Ring | Ionic interaction, Hydrogen bond acceptor/donor |

| Benzonitrile Moiety | Pi-stacking, Hydrophobic interaction, Dipole-dipole interaction |

| Ortho-substitution Pattern | Constrains the conformation of the molecule |

Table 2. Pharmacophoric Features of the this compound Scaffold.

Broader Potential as Research Probes in Biological Systems

Beyond its direct therapeutic applications, the this compound scaffold and related tetrazole-containing molecules have significant potential as research probes to investigate biological systems. The inherent properties of the tetrazole ring make it an attractive component for the design of chemical tools for chemical biology research.

The metabolic stability of the tetrazole ring ensures that a probe remains intact within a biological system, allowing for the reliable study of its intended target. researchgate.net Furthermore, the tetrazole moiety can be functionalized to incorporate reporter groups, such as fluorescent tags or biotin, without significantly altering its binding properties. This enables the visualization and isolation of target proteins.

Recent research has highlighted the use of tetrazole-containing compounds in the development of photoaffinity labels. These probes can be used to covalently label target proteins upon photoactivation, allowing for the identification of drug binding sites and the elucidation of drug-target interactions at a molecular level. While not specifically detailing this compound, the principles can be extended to its potential use in such applications.

The development of novel tetrazole derivatives continues to be an active area of research, with studies exploring their synthesis and potential as antimicrobial and anticancer agents. The versatility of the tetrazole-benzonitrile system suggests its broad applicability in the creation of new chemical probes to explore complex biological processes.

Advanced Analytical Methodologies for 2 1h Tetrazol 1 Yl Benzonitrile

Chromatographic Techniques for Separation and Purity

Chromatographic methods are paramount for the separation of 2-(1H-Tetrazol-1-YL)benzonitrile from starting materials, by-products, and other impurities, thereby enabling accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prominent techniques employed for this purpose.

These methods utilize a stationary phase, typically a packed column, and a liquid mobile phase to separate components of a mixture based on their differential affinities. For a compound like this compound, reversed-phase (RP) chromatography is the most common approach. In RP-HPLC/UHPLC, a nonpolar stationary phase, such as the widely used C18 (octadecylsilane), is paired with a polar mobile phase, usually a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727).

While specific, validated methods for this compound are not extensively detailed in publicly available literature, the analytical conditions can be inferred from methods developed for structurally related tetrazole and benzonitrile (B105546) derivatives. ijrpc.com For instance, a validated UHPLC method for a complex tetrazole-containing compound utilized a C18 column with a gradient elution system. ijrpc.com The mobile phase consisted of an aqueous component (e.g., 0.05% phosphoric acid in water) and an organic component (acetonitrile). ijrpc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the main compound from its impurities within a reasonable timeframe. ijrpc.com Such liquid chromatography methods are often scalable and can be adapted for preparative separation to isolate impurities for further structural characterization. sielc.com

Table 1: Illustrative UHPLC Parameters for Purity Analysis of Tetrazole Derivatives

| Parameter | Description | Source |

|---|---|---|

| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent | ijrpc.com |

| Mobile Phase A | 0.05% v/v Orthophosphoric Acid in Water | ijrpc.com |

| Mobile Phase B | Acetonitrile | ijrpc.com |

| Flow Rate | 1.0 mL/min | ijrpc.com |

| Detection | UV at 220 nm | ijrpc.com |

| Elution Mode | Linear Gradient | ijrpc.com |

The validation of such methods typically involves assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) in accordance with ICH guidelines. ijrpc.com

Spectrophotometric and Electrochemical Detection Methods

Following chromatographic separation, sensitive and reliable detection methods are required.

Spectrophotometric Detection: Ultraviolet-Visible (UV-Vis) spectrophotometry is the most common detection method coupled with HPLC. It is non-destructive and provides a response for compounds that contain chromophores (light-absorbing groups). The this compound molecule contains both a benzonitrile group and a tetrazole ring, both of which are expected to absorb UV radiation. The benzonitrile moiety, in particular, is a strong chromophore. For comparison, pure benzonitrile has significant UV absorbance below 305 nm. thermofisher.com The detector measures the absorbance of the column eluent at a specific wavelength as a function of time, generating a chromatogram where the peak area is proportional to the analyte concentration.

Electrochemical Detection (ECD): Electrochemical detection is a highly sensitive and selective alternative to UV-Vis detection. ECD measures the current resulting from the oxidation or reduction of an analyte at the surface of an electrode set at a specific potential. Its applicability to this compound would depend on the compound's ability to undergo electrochemical reactions within the accessible potential window. While specific studies on this compound are not available, ECD is a powerful technique for detecting trace levels of electroactive species. mdpi.com The development of an ECD method would involve cyclic voltammetry studies to determine the oxidation and reduction potentials of the molecule, followed by optimization of detector parameters for HPLC analysis.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic identification technique, are indispensable for the unambiguous identification and structural elucidation of compounds and their impurities. chemijournal.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful and widely used hyphenated technique for the analysis of pharmaceutical intermediates and other complex organic molecules. longdom.org It combines the superior separation capabilities of LC with the high sensitivity and specificity of mass spectrometry. As the separated components elute from the LC column, they are introduced into the ion source of the mass spectrometer, where they are ionized. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₈H₅N₅), high-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, can provide highly accurate mass measurements. thermofisher.comcanada.ca This allows for the determination of the elemental composition, confirming the molecular formula of the parent compound and helping to identify unknown impurities. The analysis of related tetrazole compounds has been successfully performed using ESI-QTOF-MS. canada.ca

Table 2: General LC-MS Parameters for Compound Identification

| Parameter | Description | Source |

|---|---|---|

| Separation | UHPLC with a C18 column | thermofisher.comrsc.org |

| Ionization | Electrospray Ionization (ESI), positive or negative mode | canada.ca |

| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, or Triple Quadrupole (QqQ) | thermofisher.comcanada.ca |

| Acquisition Mode | Full scan for identification; Selected Reaction Monitoring (SRM) for quantification | thermofisher.com |

| Expected Mass | Calculated [M+H]⁺ for C₈H₅N₅ is approximately 172.0618 | nih.gov |

Tandem mass spectrometry (MS/MS) can further be used to induce fragmentation of the molecular ion, providing structural information that serves as a "chemical fingerprint" for the compound, enhancing the confidence of its identification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, primarily suited for the analysis of volatile and thermally stable compounds. nih.gov The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The applicability of GC-MS for this compound would depend on its thermal stability and volatility; the tetrazole ring can sometimes be susceptible to thermal degradation. researchgate.net If the compound is suitable, GC-MS can provide excellent separation efficiency and definitive identification based on mass spectra, which can be compared against spectral libraries. researchgate.net

Other Techniques: Other hyphenated methods like LC-Infrared Spectroscopy (LC-IR) and LC-Nuclear Magnetic Resonance (LC-NMR) can also be employed. nih.govijnrd.org LC-IR provides information about the functional groups present in the separated peaks, while LC-NMR can provide a complete structural elucidation of an analyte post-separation. nih.govijnrd.org Although incredibly powerful, these techniques are generally less common due to their lower sensitivity and higher technical complexity compared to LC-MS.

Future Research Directions and Emerging Trends for 2 1h Tetrazol 1 Yl Benzonitrile

Development of Sustainable and Atom-Economical Synthetic Pathways

A primary focus of future research will be the development of "green" and efficient synthetic methodologies. Traditional methods for creating tetrazoles, while effective, often rely on hazardous reagents like hydrazoic acid or potentially toxic solvents and require high temperatures. nih.gov The push towards sustainable chemistry aims to mitigate these drawbacks.

A significant frontier in sustainable chemistry is the transition from petroleum-based starting materials to renewable feedstocks. Currently, the synthesis of the benzonitrile (B105546) backbone of the target molecule typically relies on petrochemical precursors. nih.gov Future research will likely explore pathways to produce these aromatic cores from bio-based sources like lignin, a complex polymer abundant in plant biomass. acs.org While still an emerging field, the valorization of biowaste to create chemical building blocks is a critical long-term goal. acs.org Additionally, the use of natural materials, such as the biopolymer chitosan (B1678972) or even cuttlebone, as supports for catalysts in tetrazole synthesis points towards a growing trend of integrating renewable resources directly into the manufacturing process. nih.govbohrium.com

Innovations in Catalysis for Tetrazole Synthesis

Catalysis is at the heart of modern chemical synthesis, and the production of tetrazoles is a field rich with catalytic innovation. rsc.org The limitations of conventional homogeneous catalysts, such as difficulties in separation and reuse, have spurred extensive research into heterogeneous systems, particularly those based on nanomaterials. bohrium.comrsc.org

Nanocatalysts are a major focus due to their high surface-area-to-volume ratio, which leads to exceptional catalytic activity. nih.govrsc.org Key emerging trends in catalysis for tetrazole synthesis include:

Magnetic Nanoparticles : Catalysts based on a magnetic core, such as iron oxide (Fe₃O₄), are highly sought after because they can be easily separated from the reaction mixture using an external magnet, facilitating their recovery and reuse. rsc.orgamerigoscientific.comresearchgate.net

Metal-Organic Frameworks (MOFs) : These are crystalline materials with well-defined pores that can be tailored for specific catalytic reactions, offering high efficiency and selectivity. researchgate.net

Semiconductor and Metal Oxide Nanoparticles : Materials like zinc oxide (ZnO) nanoparticles have proven to be effective, recyclable heterogeneous catalysts for tetrazole synthesis. amerigoscientific.comresearchgate.net

Carbon-Based Nanomaterials : Graphene and its derivatives are being explored as supports or catalysts, offering unique electronic properties and high stability. bohrium.comresearchgate.net

Photocatalysis and Electrocatalysis : The use of visible light to drive chemical reactions is a novel and green approach that is being applied to tetrazole synthesis. rsc.org Similarly, electrocatalytic methods, which use electrical potential to drive reactions, offer a high degree of control and can enable syntheses under mild conditions. acs.org

These advanced catalytic systems consistently demonstrate advantages such as high product yields, significantly shorter reaction times, operational simplicity, and enhanced environmental compatibility. bohrium.comamerigoscientific.com

| Catalyst Type | Key Advantages | Example Materials |

| Magnetic Nanocatalysts | Easy separation and recovery, high reusability | Fe₃O₄@SiO₂, Fe₃O₄-adenine-Zn rsc.orgamerigoscientific.com |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, high selectivity | Zn-CA-MOF, Cu-MOF amerigoscientific.comresearchgate.net |

| ZnO Nanoparticles | Efficient, recyclable, good thermal stability | Fe₃O₄@PMO–ICS–ZnO amerigoscientific.comresearchgate.net |

| Graphene-Based Catalysts | High stability, large surface area, environmentally benign | Graphene plates, GO-SO₃H bohrium.comresearchgate.net |

| Photocatalysts | Uses visible light as energy source, green methodology | Co@g-C₃N₄ rsc.org |

| Electrocatalysts | High controllability, mild reaction conditions | Cobalt Phosphide (Co₂P) acs.org |

In-depth Mechanistic Studies of Reactivity and Selectivity

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. For the synthesis of substituted tetrazoles, controlling the regioselectivity—that is, determining which of the four nitrogen atoms of the tetrazole ring attaches to the substituent—is a significant challenge. In-depth mechanistic studies, combining experimental techniques with computational modeling (e.g., Density Functional Theory), can elucidate the precise reaction pathways. acs.orgresearchgate.net

Future research will focus on understanding the role of the catalyst in directing the reaction, the nature of transition states, and the factors that govern selectivity. This knowledge is essential for designing more efficient and selective catalysts and for rationally planning the synthesis of complex tetrazole derivatives with desired isomeric purity.

Integration with Supramolecular Chemistry and Nanotechnology

The unique structural features of 2-(1H-Tetrazol-1-YL)benzonitrile make it a promising candidate for applications in supramolecular chemistry and nanotechnology.

The integration with nanotechnology is already evident in the widespread use of nanocatalysts for its synthesis. rsc.org Beyond catalysis, the molecule itself can be a building block in nanostructured materials.

In supramolecular chemistry, the focus is on non-covalent interactions. The tetrazole ring is an excellent hydrogen bond donor and acceptor, and the nitrogen atoms can coordinate with metal ions. The crystal structure of the related compound 2-(1H-Tetrazol-5-yl)benzonitrile reveals that intermolecular N-H···N hydrogen bonds link adjacent molecules into chains. nih.gov This inherent ability to self-assemble can be exploited to construct complex, ordered supramolecular architectures. The presence of both a tetrazole ring and a nitrile group in this compound provides multiple sites for directed interactions, making it a versatile component for designing novel functional materials, liquid crystals, or sensors.

Expansion into Niche Scientific and Industrial Applications

While tetrazole derivatives are well-established in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acid groups, future research aims to unlock more specialized applications. acs.orgbohrium.comnih.gov The bifunctional nature of this compound, possessing both a stable tetrazole heterocycle and a reactive nitrile handle, makes it a valuable intermediate for creating diverse molecular scaffolds. rug.nl

Emerging applications could include:

Coordination Polymers and MOFs : The molecule can act as a ligand, bridging metal centers to form novel frameworks with potential uses in gas storage, separation, or catalysis.

High-Energy Materials : The high nitrogen content of the tetrazole ring makes it a component of interest in the field of energetic materials. nih.gov

Functional Polymers : The nitrile group can be polymerized or modified to incorporate the tetrazole unit into advanced polymers, potentially imparting properties like enhanced thermal stability or specific recognition capabilities.

Agrochemicals : The structural motifs present in many biologically active compounds suggest potential for development in agriculture as herbicides or fungicides.

The exploration of multicomponent reactions using tetrazole building blocks is a particularly promising strategy for rapidly generating libraries of complex, drug-like molecules for biological screening. rug.nl

Retrosynthesis Analysis